molecular formula C18H22N4O3 B15103792 N-cyclopentyl-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide

N-cyclopentyl-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide

Cat. No.: B15103792
M. Wt: 342.4 g/mol
InChI Key: IIDIUAOXVRQDDY-UHFFFAOYSA-N
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Description

N-cyclopentyl-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide is a complex organic compound that features both an indole moiety and a cyclopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide typically involves the coupling of an indole derivative with a cyclopentyl amine. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is carried out in a solvent such as dichloromethane (CH₂Cl₂) under mild conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions to form different products.

    Reduction: The compound can be reduced to modify the functional groups attached to the indole ring.

    Substitution: The compound can participate in substitution reactions, particularly at the indole nitrogen or the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions for substitution reactions vary but often involve the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2-carboxylic acid derivatives.

Scientific Research Applications

N-cyclopentyl-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-cyclopentyl-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can bind to specific sites on proteins, influencing their activity. The cyclopentyl group may enhance the compound’s binding affinity or stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopentyl-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide is unique due to its combination of an indole moiety with a cyclopentyl group, which may confer specific binding properties and biological activities not seen in other compounds.

Properties

Molecular Formula

C18H22N4O3

Molecular Weight

342.4 g/mol

IUPAC Name

N'-cyclopentyl-N-[2-(1H-indole-2-carbonylamino)ethyl]oxamide

InChI

InChI=1S/C18H22N4O3/c23-16(15-11-12-5-1-4-8-14(12)22-15)19-9-10-20-17(24)18(25)21-13-6-2-3-7-13/h1,4-5,8,11,13,22H,2-3,6-7,9-10H2,(H,19,23)(H,20,24)(H,21,25)

InChI Key

IIDIUAOXVRQDDY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)C(=O)NCCNC(=O)C2=CC3=CC=CC=C3N2

Origin of Product

United States

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